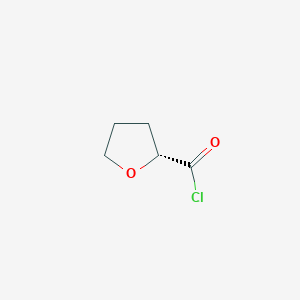

(R)-tetrahydrofuran-2-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-oxolane-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCFNCQPOANJGU-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Chiral Acyl Chlorides Within Asymmetric Synthetic Strategies

Asymmetric synthesis, the art of creating chiral molecules with a preference for one stereoisomer, relies on a variety of strategies. One powerful approach involves the use of chiral acyl chlorides. These reagents are carboxylic acid derivatives where the hydroxyl group is replaced by a chlorine atom, rendering them highly reactive towards nucleophiles such as alcohols and amines. When the acyl chloride itself is chiral, it can be employed in several ways to induce asymmetry in a reaction.

One common application is in kinetic resolution . In this process, a racemic mixture of a chiral nucleophile (e.g., an alcohol or amine) is reacted with a sub-stoichiometric amount of a chiral acylating agent like (R)-tetrahydrofuran-2-carbonyl chloride. The two enantiomers of the nucleophile will react at different rates with the single enantiomer of the acyl chloride, leading to the enrichment of one enantiomer of the unreacted starting material and the formation of a diastereomeric product. This strategy allows for the separation of enantiomers from a racemic mixture.

Another key role for chiral acyl chlorides is as chiral derivatizing agents (CDAs) . In this capacity, the chiral acyl chloride is reacted with a mixture of enantiomers to convert them into a mixture of diastereomers. wikipedia.org Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics, including different spectroscopic signatures. This allows for the determination of the enantiomeric excess (ee) of the original mixture using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). wikipedia.org

The reactivity of acyl chlorides with various functional groups is a well-established principle in organic chemistry. They readily react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides. This broad reactivity, combined with the stereochemical information embedded within a chiral acyl chloride, makes them powerful tools for the modern synthetic chemist.

The Foundational Significance of Chiral Tetrahydrofuran Scaffolds in Molecular Design

The tetrahydrofuran (B95107) (THF) ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds. Its prevalence underscores its importance in molecular design. The incorporation of a chiral THF scaffold can significantly influence the biological activity and pharmacokinetic properties of a molecule.

The THF ring is a five-membered cyclic ether that can adopt various conformations. The introduction of substituents on the ring, particularly in a stereochemically defined manner, can lock the ring into a specific conformation, which can be crucial for binding to a biological target such as an enzyme or receptor. This conformational rigidity can enhance the potency and selectivity of a drug.

Given the significance of this structural unit, numerous synthetic methods have been developed to access chiral tetrahydrofuran derivatives. These methods often employ strategies such as asymmetric cyclization reactions or the use of starting materials from the "chiral pool," which are readily available, enantiomerically pure natural products. The synthesis of compounds like (R)-tetrahydrofuran-2-carboxylic acid, the precursor to the corresponding acyl chloride, often relies on such methods. researchgate.netacs.org

Overview of Key Academic Research Trajectories and Synthetic Utility of R Tetrahydrofuran 2 Carbonyl Chloride

Enantioselective Synthesis of (R)-Tetrahydrofuran-2-carboxylic Acid Precursors

The synthesis of the chiral precursor, (R)-tetrahydrofuran-2-carboxylic acid, is a critical step that dictates the enantiomeric purity of the final acyl chloride product. Various strategies have been developed to obtain this intermediate with high optical purity.

Catalytic Asymmetric Routes to Tetrahydrofuran-2-carboxylic Acid (e.g., Asymmetric Hydrogenation, Oxidative Cyclization)

Catalytic asymmetric synthesis provides an efficient route to chiral molecules by converting achiral starting materials directly into an enantiomerically enriched product.

Asymmetric Hydrogenation: The asymmetric hydrogenation of furan-2-carboxylic acid is a direct method for producing tetrahydrofuran-2-carboxylic acid. Research has shown that using a cinchonidine-modified palladium on alumina (B75360) (Pd/Al2O3) catalyst can hydrogenate furan-2-carboxylic acid to its tetrahydro- derivative. researchgate.net In one study, this heterogeneous catalyst system afforded (S)-tetrahydrofuran-2-carboxylic acid with a 95% yield, although the enantiomeric excess (ee) was modest at 32%. researchgate.net Similarly, homogeneous hydrogenation using a chiral, ferrocene-phosphine catalyst has been reported to proceed quantitatively, with enantiomeric excesses between 24-27%. wikipedia.org While these methods demonstrate the potential of asymmetric hydrogenation, achieving high enantioselectivity for the (R)-enantiomer remains a challenge and may require further catalyst and reaction condition optimization. researchgate.net

Table 1: Asymmetric Hydrogenation of Furan-2-carboxylic Acid

| Catalyst System | Product Enantiomer | Yield | Enantiomeric Excess (ee) | Source(s) |

|---|---|---|---|---|

| Cinchonidine-modified Pd/Al2O3 | (S) | 95% | 32% | researchgate.net |

Oxidative Cyclization: Oxidative cyclization reactions are a powerful tool in natural product synthesis for constructing cyclic ethers like tetrahydrofuran (B95107). nih.goviupac.org These reactions often involve enzymes or transition-metal catalysts to form radicals or other reactive intermediates that trigger intramolecular cyclization. For instance, high-valent iron-containing enzymes can catalyze the formation of new C-O bonds to create the tetrahydrofuran ring from an acyclic precursor. nih.gov While a broadly established method for the direct asymmetric oxidative cyclization to produce (R)-tetrahydrofuran-2-carboxylic acid is not prominently documented in the provided sources, the principles are fundamental in synthetic organic chemistry. The strategy typically involves the stereoselective oxidation and subsequent cyclization of a δ-hydroxy olefin or a similar unsaturated alcohol.

Biocatalytic Approaches and Enzymatic Resolutions for Enantiomeric Purity

Biocatalysis offers a highly selective and environmentally benign alternative for producing enantiopure compounds.

Classical Resolution: Another common strategy is the classical resolution of racemic (±)-tetrahydrofuran-2-furoic acid using a chiral resolving agent. google.com This involves forming diastereomeric salts with an optically active amine, such as (S)-(-)-1-phenylethylamine. google.com The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. After separation, the desired salt is decomposed, typically by treatment with acid, to liberate the enantiopure (R)-(+)-tetrahydro-2-furoic acid. google.com Optical purities as high as 98.0% ee have been reported using this technique. google.com

Efficient Chemical Transformation of (R)-Tetrahydrofuran-2-carboxylic Acid to the Acyl Chloride Derivative

Once the enantiopure carboxylic acid is obtained, it must be efficiently converted into the more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, but optimization is key to preserving yield and purity.

Optimization of Reagent Systems for Carboxylic Acid Activation (e.g., Oxalyl Chloride, Thionyl Chloride)

The conversion of a carboxylic acid to an acyl chloride is typically achieved using a chlorinating agent. The two most common reagents for this purpose are oxalyl chloride ((COCl)₂) and thionyl chloride (SOCl₂). wikipedia.orgmasterorganicchemistry.com

Oxalyl Chloride: Oxalyl chloride is a highly effective reagent for this transformation and is often preferred for its mild reaction conditions. wikipedia.orgmsu.edu The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). msu.educhemicalbook.com The mechanism involves the formation of a Vilsmeier reagent intermediate from DMF and oxalyl chloride, which then activates the carboxylic acid. A key advantage of using oxalyl chloride is that the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gases, which simplifies the workup and isolation of the desired acyl chloride. wikipedia.org

Thionyl Chloride: Thionyl chloride is another widely used and cost-effective reagent for preparing acyl chlorides. masterorganicchemistry.combiorxiv.orgwikipedia.org Similar to oxalyl chloride, its reaction with a carboxylic acid produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), facilitating product purification. masterorganicchemistry.commnstate.edu The reaction can be performed neat or in an inert solvent. biorxiv.org While highly effective, thionyl chloride reactions can sometimes require higher temperatures (reflux) compared to oxalyl chloride. biorxiv.orgresearchgate.net

The choice between oxalyl chloride and thionyl chloride often depends on the substrate's sensitivity to heat and acidic conditions, as well as the desired scale and purity requirements of the reaction. For many laboratory-scale preparations, the milder conditions and cleaner reaction profile of oxalyl chloride with catalytic DMF are favored. chemicalbook.com

Methodological Refinements for Chloride Formation and Isolation

To ensure high yield and purity of this compound, the reaction and isolation procedures must be carefully controlled.

A typical and efficient laboratory procedure involves dissolving (R)-tetrahydrofuran-2-carboxylic acid in an inert anhydrous solvent, such as dichloromethane (B109758) (DCM). chemicalbook.com Oxalyl chloride is then added, followed by a catalytic amount (e.g., a few drops) of DMF. chemicalbook.com The reaction is often conducted at room temperature and is typically complete within a short period (e.g., 30 minutes), as indicated by the cessation of gas evolution. chemicalbook.com

Isolation of the product is straightforward. After the reaction is complete, the excess oxalyl chloride and the solvent are removed under reduced pressure (in vacuo). chemicalbook.com This process is highly efficient because all byproducts and the excess reagent are volatile. The crude this compound obtained through this method is often of high purity and can be used in the next synthetic step without further purification. chemicalbook.combiorxiv.org A reported synthesis using this method achieved a near-quantitative yield of 99%. chemicalbook.com

Table 3: Synthesis of Tetrahydrofuran-2-carbonyl chloride

| Carboxylic Acid | Reagent System | Solvent | Conditions | Yield | Source(s) |

|---|

Strategies for Enantiomeric Enrichment and Stereochemical Control during Synthesis

The synthesis of enantiopure this compound heavily relies on establishing the desired stereochemistry at the C2 position of the tetrahydrofuran ring. This is typically achieved by working with its precursor, (R)-tetrahydrofuran-2-carboxylic acid. Advanced methodologies for obtaining this chiral carboxylic acid in high enantiomeric purity are centered on the resolution of a racemic mixture of tetrahydrofuran-2-carboxylic acid. The primary strategies employed are diastereomeric derivatization followed by separation, and the application of dynamic kinetic resolution principles to suitable precursors.

Diastereomeric Derivatization and Separation Techniques

A well-established method for resolving a racemic carboxylic acid involves its reaction with a single enantiomer of a chiral base, known as a resolving agent, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. nih.govgoogle.com Once a diastereomeric salt is isolated, the optically pure carboxylic acid can be recovered by treatment with an acid. nih.gov

The choice of the chiral resolving agent and the crystallization solvent is critical for the efficiency of the resolution process. A variety of chiral amines have been successfully employed for the resolution of racemic tetrahydrofuran-2-carboxylic acid. For instance, (S)-(-)-1-phenylethylamine has been used to precipitate the (R)-acid salt, yielding (R)-tetrahydrofuran-2-carboxylic acid with high optical purity. nih.govgoogle.com Similarly, (+)-ephedrine has been utilized to resolve the enantiomers of tetrahydrofuran-2-carboxylic acid. princeton.edu Other chiral resolving agents, such as L-phenylalaninol, have also been demonstrated to be effective.

The success of this technique is dependent on several factors, including the difference in solubility between the two diastereomeric salts, the rate of crystallization, and the prevention of co-crystallization. The process often requires multiple recrystallization steps to achieve high enantiomeric excess (ee). nih.govgoogle.com

Table 1: Diastereomeric Resolution of (±)-Tetrahydrofuran-2-carboxylic Acid

| Chiral Resolving Agent | Solvent | Isolated Diastereomer | Yield of Diastereomer | Enantiomeric Excess (ee) of (R)-acid | Reference |

|---|---|---|---|---|---|

| (S)-(-)-1-Phenylethylamine | Tetrahydrofuran | Salt of (R)-acid and (S)-amine | 31% (after recrystallization) | 98% | google.com |

| (S)-(-)-1-Phenylethylamine | Monochlorobenzene | Salt of (R)-acid and (S)-amine | 31% (after recrystallization) | 98% | nih.gov |

| (+)-Ephedrine | Ethyl Acetate | Salt of (S)-acid and (+)-amine | 59% | Enriched (S)-acid recovered from mother liquor | princeton.edu |

| L-Phenylalaninol | Acetone/Ethyl Acetate | Salt of (R)-acid and L-phenylalaninol | Not specified | Not specified | |

| (R)-1-(1-Naphthyl)ethylamine | Not specified | Not specified | Not specified | Not specified | acs.org |

| Brucine Dihydrate | Not specified | Not specified | Not specified | Not specified | google.com |

This table is interactive. Click on the headers to sort the data.

Dynamic Kinetic Resolution Principles Applied to Precursors

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic starting material into a single enantiomer of a product with a 100% yield. princeton.edu This is a significant advantage over classical kinetic resolution, which has a maximum theoretical yield of 50%. nih.gov DKR combines a kinetic resolution step with an in-situ racemization of the less reactive enantiomer of the starting material. researchgate.net For this process to be efficient, the rate of racemization must be comparable to or faster than the rate of the resolution reaction. princeton.edu

While a direct, one-pot DKR for the synthesis of this compound or its immediate precursors is not extensively documented in dedicated studies, the principles can be applied based on known transformations of its precursors. The key steps would involve the kinetic resolution of a racemic derivative of tetrahydrofuran-2-carboxylic acid, coupled with a method for the racemization of the unreacted enantiomer.

Racemization of Tetrahydrofuran-2-carboxylic Acid Derivatives:

A critical prerequisite for a DKR process is the ability to racemize the starting material under the reaction conditions. Research has shown that optically active tetrahydrofuran-2-carboxylic acid can be racemized by heating it to temperatures of 100°C or higher in the presence of a strong base, such as sodium hydroxide. google.com Similarly, esters of tetrahydrofuran-2-carboxylic acid can also be racemized. One patented method describes the racemization of R- or S-form tetrahydrofuran-2-carboxylic acid esters by heating in the presence of an acid. google.com This ability to racemize either the free acid or its ester derivatives opens the door for the application of DKR.

Kinetic Resolution of Tetrahydrofuran-2-carboxylic Acid Esters:

The kinetic resolution of racemic esters of tetrahydrofuran-2-carboxylic acid has been successfully demonstrated. One notable example is the enantioselective hydrolysis of racemic ethyl (±)-tetrahydrofuran-2-carboxylate catalyzed by a protease from Aspergillus melleus. This enzymatic hydrolysis preferentially acts on one enantiomer, allowing for the separation of the desired (R)-tetrahydrofuran-2-carboxylic acid with an enantiomeric excess of 94.4%. researchgate.net

Hypothetical DKR Process:

A hypothetical DKR for the production of (R)-tetrahydrofuran-2-carboxylic acid could involve the enzymatic hydrolysis of a racemic ester of tetrahydrofuran-2-carboxylic acid. In the same reaction vessel, a racemization agent, such as a base or a specific catalyst, would be present to continuously convert the unreacted (S)-ester into the racemic mixture. This would ensure that the substrate for the enzyme is constantly replenished, allowing the reaction to proceed beyond the 50% conversion limit of a standard kinetic resolution. The combination of a selective enzymatic reaction and an efficient racemization process would drive the equilibrium towards the formation of the desired (R)-acid. The resulting enantiopure (R)-tetrahydrofuran-2-carboxylic acid can then be converted to this compound using standard methods, such as treatment with oxalyl chloride or thionyl chloride. nih.gov

Nucleophilic Acyl Substitution Reactions with Stereochemical Control

The primary mode of reactivity for this compound is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of the chloride leaving group regenerates the carbonyl double bond, resulting in a new acyl compound. A critical aspect of these reactions is the preservation of the stereochemical integrity at the C2 position of the tetrahydrofuran ring.

The reaction of this compound with various alcohols in the presence of a non-nucleophilic base (such as pyridine (B92270) or triethylamine) provides a direct route to chiral esters. This esterification process is a cornerstone of its application, allowing for the covalent linkage of the chiral tetrahydrofuran unit to other molecules. The reaction typically proceeds with high fidelity, retaining the (R)-configuration at the stereocenter.

Furthermore, this acyl chloride serves as a precursor in multi-step syntheses of more complex chiral lactones. While the compound itself is a cyclic ether, its derivatives can be manipulated to undergo subsequent cyclization to form lactone rings, which are prevalent motifs in natural products. nih.gov The synthesis of chiral lactones can also be achieved through biocatalytic methods, offering a green alternative to traditional chemical catalysis. rsc.org

Table 1: Examples of Stereoselective Esterification This table is interactive. Click on the headers to sort.

| Nucleophile (Alcohol) | Base | Product (Ester) |

|---|---|---|

| Methanol | Pyridine | Methyl (R)-tetrahydrofuran-2-carboxylate |

| Ethanol | Triethylamine | Ethyl (R)-tetrahydrofuran-2-carboxylate |

| tert-Butanol | Pyridine | tert-Butyl (R)-tetrahydrofuran-2-carboxylate |

The formation of amide bonds via the reaction of this compound with primary or secondary amines is a fundamental transformation. This reaction is pivotal for the synthesis of enantiopure amides that can act as chiral building blocks or as components of peptidomimetics—molecules that mimic the structure and function of peptides.

In the context of peptide synthesis, acyl chlorides are highly reactive species capable of forming peptide bonds. youtube.com However, their high reactivity can sometimes lead to side reactions or racemization at the adjacent chiral center, especially in complex substrates. uni-kiel.de To mitigate this, modern peptide synthesis often employs specialized coupling reagents that generate active esters in situ, offering a more controlled reaction environment. uni-kiel.deacs.org Nevertheless, for simpler amines or in specific applications, this compound remains a viable and efficient reagent for creating a stable amide linkage with retention of stereochemistry. The development of advanced catalytic systems, such as those for dynamic kinetic asymmetric transformation, has further expanded the ability to construct complex axially chiral amides. nih.gov

Table 2: Synthesis of Enantiopure Amides This table is interactive. Click on the headers to sort.

| Nucleophile (Amine) | Product (Amide) | Application Area |

|---|---|---|

| Ammonia | (R)-Tetrahydrofuran-2-carboxamide | Chiral Building Block |

| Aniline | N-Phenyl-(R)-tetrahydrofuran-2-carboxamide | Synthetic Intermediate |

| Glycine methyl ester | Methyl 2-(((R)-tetrahydrofuran-2-carbonyl)amino)acetate | Peptidomimetic Synthesis |

The synthesis of ketones from acyl chlorides can be achieved through the use of organometallic reagents. This reaction forms a new carbon-carbon bond. However, highly reactive organometallic compounds like Grignard or organolithium reagents can react twice with the acyl chloride, first forming the ketone and then adding to the newly formed ketone to yield a tertiary alcohol. wisc.eduscite.ai

To achieve a selective synthesis of chiral ketones, less reactive organometallic reagents are required. Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective for this transformation. masterorganicchemistry.com They readily react with acyl chlorides to produce ketones in high yield but are generally unreactive towards the product ketone, thus preventing over-addition. masterorganicchemistry.com Another class of effective reagents are higher-order (H.O.) cyanocuprates, which can be used for substitution reactions. orgsyn.org This method allows for the synthesis of a wide array of chiral ketones where the (R)-tetrahydrofuranyl group is attached to a new carbon substituent. The use of specific ligands can further enhance the stereoselectivity of additions to ketones. rsc.orgrsc.org

Table 3: Ketone Synthesis using Organometallic Reagents This table is interactive. Click on the headers to sort.

| Organometallic Reagent | Product (Ketone) | Reagent Type |

|---|---|---|

| Lithium dimethylcuprate (Me₂CuLi) | 1-((R)-Tetrahydrofuran-2-yl)ethan-1-one | Gilman Reagent |

| Lithium diphenylcuprate (Ph₂CuLi) | Phenyl((R)-tetrahydrofuran-2-yl)methanone | Gilman Reagent |

| Ethylmagnesium bromide (in presence of a catalyst) | 1-((R)-Tetrahydrofuran-2-yl)propan-1-one | Grignard Reagent |

Role in Friedel-Crafts Acylation and Other Electrophilic Aromatic Substitution Pathways

Friedel-Crafts acylation is a classic method for forming aryl ketones through electrophilic aromatic substitution. wikipedia.orgrsc.org The reaction involves the activation of an acyl chloride with a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), to generate a highly electrophilic acylium ion. sigmaaldrich.com This acylium ion is then attacked by an electron-rich aromatic ring (e.g., benzene, toluene), followed by deprotonation to restore aromaticity and yield the final ketone product.

This compound can be employed in this reaction to synthesize chiral aryl tetrahydrofuranyl ketones. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing poly-acylation. organic-chemistry.orgnih.gov The reaction conditions must be carefully controlled to avoid any Lewis acid-catalyzed side reactions involving the tetrahydrofuran ring itself. This pathway provides valuable intermediates for medicinal chemistry and materials science.

Intramolecular Cyclization Reactions and Ring Closure Strategies

Beyond its use as a simple acylating agent, derivatives of this compound can be designed to participate in intramolecular cyclization reactions. If a nucleophilic moiety is present elsewhere in the molecule, tethered to the tetrahydrofuran core, a ring-closure reaction can be induced. For example, a hydroxyl or amino group located at a suitable distance can attack the electrophilic carbonyl carbon (or a derivative thereof) to form a new cyclic structure.

These strategies are instrumental in the synthesis of complex bicyclic and spirocyclic systems. An important application is in the construction of fused ring systems, such as the hexahydrofuro[2,3-b]furan (B8680694) core, which is a key structural component in several HIV protease inhibitors. acs.org The synthesis of such structures often involves multiple steps, where the tetrahydrofuran ring is constructed first, followed by transformations that set the stage for a final, stereocontrolled ring-closing event. researchgate.net

Computational and Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful insights into the mechanisms, transition states, and stereochemical outcomes of reactions involving this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the entire reaction coordinate for nucleophilic acyl substitution. These studies can elucidate the structure of the tetrahedral intermediate and calculate the activation energies for the forward reaction and any potential side reactions, such as racemization.

For reactions with organometallic reagents like cuprates, computational studies have been crucial in debating the reaction mechanism. Theories involve the formation of Cu(III) intermediates and the role of d,π*-complexes between the cuprate (B13416276) and the carbonyl compound. pitt.eduacs.org Similarly, in Friedel-Crafts acylation, theoretical calculations can model the formation and stability of the key acylium ion intermediate and predict the regioselectivity of the aromatic substitution. These computational investigations complement experimental findings, providing a deeper, molecular-level understanding of the factors that govern the reactivity and stereoselectivity of this versatile chiral building block.

Electronic Structure and Conformation Analysis of the Acyl Chloride

The reactivity and stereoselectivity of this compound are intrinsically linked to its three-dimensional structure and the distribution of electrons within the molecule. Computational chemistry provides a powerful lens through which to examine these features at the atomic level.

The tetrahydrofuran (THF) ring is not planar but adopts puckered conformations to relieve ring strain. The two most common conformations are the envelope (E) and twist (T) forms. In the case of 2-substituted tetrahydrofurans, the nature and orientation of the substituent significantly influence the preferred conformation of the ring. For instance, studies on the related compound tetrahydrofurfuryl alcohol have shown that the geometry of the substituent dictates the most stable ring configuration. By analogy, the acyl chloride group at the C2 position of this compound is expected to be the primary determinant of the ring's conformational preference.

The acyl chloride functional group itself possesses a planar geometry around the carbonyl carbon. However, the rotational barrier around the C2-C(O)Cl bond is relatively low, allowing for different orientations of the carbonyl group relative to the THF ring. These different rotational isomers, or rotamers, will have distinct energies and electronic properties.

Ab initio molecular orbital calculations and density functional theory (DFT) are instrumental in determining the relative energies of these conformers and identifying the global minimum energy structure. Such calculations can provide detailed geometric parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Calculated Geometric Parameters for a Representative Conformer of Tetrahydrofuran-2-carbonyl Chloride

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.19 | ||

| C-Cl | 1.80 | ||

| C2-C(O) | 1.52 | ||

| O-C2 | 1.44 | O-C2-C(O) | 110.5 |

| C2-H | 1.10 | H-C2-C(O) | 108.0 |

| C(O)-C2-C3 | 111.2 | O-C2-C3-C4 | |

| C2-O-C5 | 109.8 |

Note: The values in this table are representative and derived from general computational studies of similar acyl chlorides. They are not specific experimental values for this compound.

The electronic structure of the acyl chloride is characterized by a highly electrophilic carbonyl carbon. The electron-withdrawing effects of both the oxygen and chlorine atoms create a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. The lone pairs on the oxygen and chlorine atoms, as well as the electrons in the C=O pi bond, also play a crucial role in the molecule's reactivity.

Prediction of Reactivity and Stereoselectivity through Molecular Modeling

Molecular modeling is an indispensable tool for predicting the course of chemical reactions, including the elucidation of reaction mechanisms and the rationalization of stereochemical outcomes. For this compound, computational models can be used to investigate its reactions with various nucleophiles.

The fundamental reaction of an acyl chloride is nucleophilic acyl substitution. This reaction typically proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. In the second step, the carbonyl group is reformed, and the chloride ion, an excellent leaving group, is expelled.

The chirality of this compound introduces the possibility of diastereoselectivity in its reactions with other chiral or prochiral nucleophiles. The pre-existing stereocenter at C2 can influence the facial selectivity of the nucleophilic attack on the carbonyl carbon. The two faces of the planar carbonyl group are diastereotopic, and a nucleophile may preferentially attack one face over the other, leading to a mixture of diastereomeric products in unequal amounts.

Molecular modeling can be employed to calculate the energy barriers for the formation of the different diastereomeric transition states. The transition state leading to the major product is expected to have a lower activation energy. These calculations often involve sophisticated computational methods that can accurately model the transition state structures and energies. By comparing the energies of the competing pathways, the stereoselectivity of the reaction can be predicted.

For example, in the reaction of this compound with a chiral alcohol to form a diastereomeric mixture of esters, computational modeling could be used to explore the different possible transition states. The relative energies of these transition states would provide a quantitative prediction of the diastereomeric ratio of the products.

Table 2: Hypothetical Energy Profile for the Reaction of this compound with a Chiral Nucleophile

| Reaction Coordinate | Transition State (Diastereomer 1) Energy (kcal/mol) | Transition State (Diastereomer 2) Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | 15.2 | 16.8 |

| Products | -5.4 | -4.9 |

Note: This table presents a hypothetical energy profile to illustrate the concept of using molecular modeling to predict stereoselectivity. The values are not derived from a specific calculation on this compound.

The difference in the activation energies of the two transition states (ΔΔG‡) is directly related to the diastereomeric excess (d.e.) of the product mixture. A larger energy difference will result in higher stereoselectivity. These predictive capabilities of molecular modeling are invaluable in the design of stereoselective syntheses.

Strategic Applications of R Tetrahydrofuran 2 Carbonyl Chloride in Complex Organic Synthesis

Asymmetric Construction of Bioactive Natural Products

The tetrahydrofuran (B95107) moiety is a common structural feature in numerous biologically active natural products. The use of (R)-tetrahydrofuran-2-carbonyl chloride, or its corresponding carboxylic acid, provides a direct route to incorporate this chiral scaffold, ensuring the correct stereochemistry in the final target molecule.

Incorporation into Polyketide and Macrolide Scaffolds

Many polyketide and macrolide natural products possess complex architectures that include substituted tetrahydrofuran rings. The total synthesis of such molecules often relies on the use of chiral building blocks to control the stereochemistry of multiple stereocenters. For instance, the marine macrolide iriomoteolide-2a, a cytotoxic agent with a unique 23-membered macrolactone skeleton, features a bis(tetrahydrofuran) moiety. nih.govresearchgate.netelsevierpure.com The total synthesis of iriomoteolide-2a and the revision of its stereochemistry highlight the importance of stereocontrolled routes to tetrahydrofuran-containing fragments. nih.govresearchgate.netelsevierpure.com Synthetic strategies towards such complex macrolides often involve the assembly of key fragments, where a chiral precursor like (R)-tetrahydrofuran-2-carboxylic acid could be strategically employed to introduce the necessary stereochemistry of the tetrahydrofuran ring system.

The synthesis of various macrolide antibiotics containing tetrahydrofuran rings further underscores the significance of this structural motif. While direct use of this compound in a specific named reaction for macrolide synthesis is not extensively documented in readily available literature, its role as a versatile chiral precursor is evident from the numerous synthetic approaches to these complex molecules.

Contributions to Alkaloid and Terpenoid Total Synthesis

The application of chiral tetrahydrofuran building blocks extends to the synthesis of alkaloids and terpenoids. The halogenated C15 acetogenin, (+)-trans-kumausyne, isolated from the red alga Laurencia nipponica, contains a 2,3,5-trisubstituted tetrahydrofuran ring. nih.govresearchgate.netresearchgate.netacs.org Its total synthesis represents a significant challenge in stereocontrolled synthesis, and various strategies have been developed to construct the chiral tetrahydrofuran core. nih.govresearchgate.netresearchgate.netacs.org The use of a chiral precursor derived from (R)-tetrahydrofuran-2-carboxylic acid would be a logical approach to establish the desired absolute stereochemistry of the tetrahydrofuran ring in such syntheses.

Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The precise three-dimensional structure of a drug molecule is often crucial for its biological activity. This compound serves as a valuable chiral building block in the synthesis of enantiomerically pure pharmaceutical compounds.

Enantioselective Routes to Chiral Heterocyclic Drug Cores

Chiral heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals. The synthesis of these cores with high enantiopurity is a key objective in medicinal chemistry. This compound and its derivatives are instrumental in constructing such chiral heterocyclic systems. For example, chiral 2,2-disubstituted tetrahydrofuran derivatives, which can be synthesized from enantiomeric lactone acids derived from (R)-tetrahydrofuran-2-carboxylic acid, are key intermediates for bioactive compounds like the antitumor agent (S)-SRI-62-834. researchgate.net

A notable application of a related achiral compound, tetrahydrofuran-2-carbonyl chloride, is in the synthesis of the antihypertensive drug Terazosin. In the synthesis of Terazosin, the tetrahydrofuran-2-carbonyl group is introduced by reacting 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine with tetrahydrofuran-2-carbonyl chloride. While the commercial synthesis often uses the racemic mixture, the use of the enantiomerically pure (R)- or (S)-form would lead to the corresponding chiral analog of Terazosin, which could have different pharmacological properties.

| Drug/Intermediate | Precursor | Application |

| (S)-SRI-62-834 | Chiral 2,2-disubstituted tetrahydrofuran | Antitumor Agent |

| Terazosin | Tetrahydrofuran-2-carbonyl chloride | Antihypertensive Drug |

Synthesis of Chiral Ligands and Auxiliaries for Asymmetric Catalysis

The development of new chiral ligands and auxiliaries is fundamental to advancing the field of asymmetric catalysis. Chiral molecules derived from (R)-tetrahydrofuran-2-carboxylic acid have the potential to serve as effective ligands in a variety of enantioselective transformations. For instance, (S)- or (R)-tetrahydrofuran-2-carboxylic acid can be used as a raw material to synthesize chiral chemicals such as (S)- and (R)-N-(prop-2-yn-1-yl)tetrahydrofuran-2-carboxamide. researchgate.net These chiral amides can then be utilized to prepare chiral helical polyacetylenes, demonstrating the role of the tetrahydrofuran moiety as a chiral auxiliary to induce a specific helical conformation in the polymer. researchgate.net

While specific, widely-used named chiral ligands derived directly from this compound are not extensively documented, the principles of chiral ligand design suggest its potential. The rigid tetrahydrofuran ring can provide a well-defined steric environment, and the carbonyl group offers a site for further functionalization to create bidentate or multidentate ligands for metal-catalyzed asymmetric reactions.

Contributions to Advanced Materials Science and Polymer Chemistry

The incorporation of chiral units into polymers can lead to materials with unique optical, mechanical, and recognition properties. This compound, as a chiral monomer, offers a pathway to such advanced materials.

The synthesis of bio-based polyesters is an area of growing interest for the development of sustainable materials. Research has shown that 2,5-tetrahydrofuran dimethanol, a derivative of tetrahydrofuran-2-carboxylic acid, can be copolymerized with terephthalic acid and ethylene (B1197577) glycol to produce poly(ethylene 2,5-tetrahydrofuran dimethyl terephthalate) (PEFT). nih.gov The introduction of the tetrahydrofuran unit into the polyester (B1180765) backbone alters the material's properties, such as its crystallization behavior and tensile strength. nih.gov By using an enantiomerically pure monomer like (R)-2,5-tetrahydrofuran dimethanol, which could be derived from this compound, it would be possible to synthesize chiral polyesters with potentially interesting chiroptical properties or applications in chiral separations.

Furthermore, the general reactivity of acyl chlorides allows for the potential synthesis of a variety of chiral polymers, including polyamides and polyacrylates, by reacting this compound with appropriate difunctional comonomers. These chiral polymers could find applications in areas such as chiral chromatography, enantioselective catalysis, and as advanced optical materials.

Synthesis of Chiral Monomers for Stereoregular Polymers

The enantiomerically pure nature of this compound makes it a valuable starting material for the synthesis of chiral monomers. These monomers can then be polymerized to produce stereoregular polymers, where the repeating units are arranged in a specific, ordered manner along the polymer chain. The stereochemistry of the resulting polymer is directly influenced by the chirality of the monomer, leading to materials with unique and predictable properties.

One common strategy involves the reaction of this compound with a molecule containing a polymerizable group, such as a vinyl or norbornene moiety, and a reactive functional group, like a hydroxyl or amino group. The acid chloride readily reacts with these functional groups to form an ester or an amide linkage, respectively, thereby incorporating the chiral tetrahydrofuran unit into the monomer structure.

For instance, a chiral norbornene-type monomer can be synthesized by reacting this compound with a norbornene derivative containing a hydroxyl group. The resulting monomer can then undergo ring-opening metathesis polymerization (ROMP) using a suitable catalyst, such as a Grubbs or Schrock catalyst, to yield a stereoregular polymer. nih.gov The tacticity of the polymer (e.g., isotactic or syndiotactic) can be controlled by the choice of catalyst and polymerization conditions. nih.gov

Below is a table detailing a hypothetical example of such a monomer and the expected properties of the resulting polymer.

Table 1: Hypothetical Chiral Monomer Synthesis and Polymer Properties

| Monomer Synthesis | |

| Reactant 1 | This compound |

| Reactant 2 | 5-Norbornene-2-methanol |

| Reaction Type | Esterification |

| Product (Monomer) | (5-Norbornen-2-yl)methyl (R)-tetrahydrofuran-2-carboxylate |

| Polymerization | |

| Polymerization Method | Ring-Opening Metathesis Polymerization (ROMP) |

| Catalyst | Grubbs Catalyst (3rd Generation) |

| Resulting Polymer | Poly((5-norbornen-2-yl)methyl (R)-tetrahydrofuran-2-carboxylate) |

| Expected Properties | |

| Stereoregularity | High (e.g., Isotactic) |

| Molecular Weight (Mn) | 50,000 - 150,000 g/mol |

| Polydispersity Index (PDI) | 1.1 - 1.3 |

| Glass Transition Temp. (Tg) | Expected to be influenced by the chiral side group |

| Optical Activity | Chiral, exhibits optical rotation |

The resulting stereoregular polymers with chiral tetrahydrofuran side chains are expected to exhibit interesting properties, such as chiroptical activity, the ability to form helical structures, and potential applications in chiral separations and catalysis. The specific properties will be highly dependent on the polymer's microstructure and the nature of the polymer backbone.

Development of Chiral Supramolecular Assemblies and Functional Materials

The chiral and amphiphilic nature that can be imparted by the (R)-tetrahydrofuran-2-carbonyl group makes it a useful building block for the design of chiral supramolecular assemblies and functional materials. By attaching this chiral, polar headgroup to a nonpolar tail, it is possible to create chiral amphiphiles that can self-assemble in solution to form a variety of ordered structures, such as micelles, vesicles, or helical aggregates.

A synthetic strategy to create such a chiral amphiphile would involve the reaction of this compound with a long-chain alkyl alcohol or amine. This reaction would form an ester or amide linkage, resulting in a molecule with a hydrophilic chiral head (the tetrahydrofuran moiety) and a hydrophobic tail.

The self-assembly of these chiral amphiphiles in water or other polar solvents is driven by the hydrophobic effect, which causes the nonpolar tails to aggregate together to minimize their contact with the solvent, while the hydrophilic heads remain exposed to the solvent. The chirality of the headgroup can then direct the packing of the molecules into non-centrosymmetric, and therefore chiral, supramolecular structures.

These chiral assemblies can exhibit unique properties and functions. For example, they can serve as chiral nanoreactors, providing a chiral environment for asymmetric synthesis. They can also be used to create chiral sensors that can selectively recognize and detect other chiral molecules. Furthermore, these assemblies can be used as templates for the synthesis of chiral inorganic materials, such as silica (B1680970) or titania, with helical or other complex chiral morphologies.

Below is a table outlining a hypothetical chiral amphiphile and the potential characteristics of its self-assembled structures.

Table 2: Hypothetical Chiral Amphiphile and Supramolecular Assembly

| Chiral Amphiphile Synthesis | |

| Chiral Headgroup Precursor | This compound |

| Hydrophobic Tail | Dodecylamine |

| Reaction Type | Amidation |

| Product (Amphiphile) | (R)-N-Dodecyltetrahydrofuran-2-carboxamide |

| Supramolecular Assembly | |

| Solvent | Water |

| Self-Assembly Process | Hydrophobic-driven self-assembly |

| Resulting Structures | Chiral micelles, vesicles, or helical fibers |

| Expected Properties | |

| Critical Micelle Conc. (CMC) | Dependent on tail length and headgroup size |

| Chiroptical Properties | Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) signals |

| Potential Applications | Chiral recognition, asymmetric catalysis, templates for chiral materials |

The development of such chiral supramolecular assemblies from this compound opens up possibilities for the creation of new functional materials with tailored chiroptical and recognition properties.

Future Research Directions and Emerging Paradigms for R Tetrahydrofuran 2 Carbonyl Chloride

Integration with Flow Chemistry and Continuous Synthesis Methodologies

The integration of (R)-tetrahydrofuran-2-carbonyl chloride into flow chemistry and continuous synthesis represents a significant paradigm shift from traditional batch processing. Acyl chlorides are highly reactive and can lead to exothermic reactions that are difficult to control on a large scale in batch reactors. Continuous flow systems offer superior heat and mass transfer, enabling precise control over reaction temperature, time, and stoichiometry. This enhanced control minimizes the formation of impurities and improves safety by handling only small volumes of the reactive intermediate at any given moment.

The application of flow chemistry can circumvent challenges often seen in batch protocols, such as the need for cryogenic temperatures to control reactivity. unimi.it By pumping solutions of this compound and a nucleophile through a heated or cooled microreactor, reactions can be performed rapidly and efficiently. Downstream processing, such as quenching, extraction, and purification, can also be integrated into the flow system, creating a seamless and automated synthesis pipeline. This approach is particularly advantageous for industrial-scale production where safety, consistency, and throughput are critical.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Reactions with this compound

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reactive material and potential for thermal runaway. | Inherently safer due to small internal volumes and superior heat exchange. |

| Scalability | Challenging; often requires significant process redesign and re-optimization. | Simpler to scale by running the system for longer durations ("scaling-out"). |

| Process Control | Difficult to precisely control temperature and mixing, leading to potential side products. | Precise control over reaction parameters (temperature, pressure, residence time) leads to higher consistency and yield. unimi.it |

| Reaction Speed | Often limited by heat dissipation and addition rates. | Can be significantly faster due to enhanced heat and mass transfer. |

| Reagent Handling | Bulk handling of a corrosive and moisture-sensitive acyl chloride. | On-demand generation or immediate consumption of the acyl chloride is possible. |

Exploration of Novel Catalytic Transformations and Activation Methods

While this compound is inherently reactive, future research is geared towards discovering novel catalytic methods to modulate its activity and expand its synthetic scope beyond standard acylation. The development of catalytic systems for transformations involving the related tetrahydrofuran (B95107) scaffold, such as the conversion of levulinic acid to 2-methyltetrahydrofuran (B130290) (2-MTHF) using ruthenium or nickel catalysts, provides a roadmap for this exploration. nih.govacs.orgresearchgate.net

One promising area is the use of transition-metal catalysts to engage the acyl chloride in cross-coupling reactions. For instance, palladium or nickel catalysis could potentially enable the coupling of the tetrahydrofuroyl group with organometallic reagents, alkynes, or alkenes, opening pathways to complex molecules that are inaccessible through traditional methods. Furthermore, organocatalysis could offer new activation modes. Chiral amines or phosphines might be used to form highly reactive intermediates, allowing for new types of asymmetric transformations where the stereochemistry of the final product is influenced by both the substrate and the catalyst.

Table 2: Potential Catalytic Approaches for this compound

| Catalytic Strategy | Potential Transformation | Rationale & Research Direction |

|---|---|---|

| Palladium/Nickel Cross-Coupling | Decarbonylative coupling with boronic acids or organozincs. | To form a C-C bond directly at the 2-position of the THF ring, expelling carbon monoxide. |

| Ruthenium-Catalyzed Reactions | Hydrogenation or transfer hydrogenation of the carbonyl group. | Inspired by catalysts used for furanic biomass conversion, this could lead to the corresponding alcohol or aldehyde under controlled conditions. acs.org |

| Organocatalysis | Kinetic resolution or dynamic kinetic resolution of racemic substrates. | Using a chiral catalyst to selectively react with one enantiomer of a nucleophile, enhancing the overall stereoselectivity of the process. |

| Photoredox Catalysis | Generation of an acyl radical for addition to alkenes. | Activation via single-electron transfer could unlock novel radical-based bond-forming strategies. |

Applications in Chemoselective Derivatization and Bioconjugation

The high reactivity of the acyl chloride functional group can be harnessed for the chemoselective derivatization of complex molecules possessing multiple reactive sites. In a molecule with both an amine and an alcohol, this compound will preferentially acylate the more nucleophilic amine group under controlled conditions. This selectivity allows for the targeted modification of polyfunctional compounds without the need for extensive use of protecting groups, which aligns with the principles of green chemistry. acs.org

An emerging application lies in the field of bioconjugation, where molecules are attached to biomacromolecules like proteins or peptides. The this compound can act as a reagent to acylate nucleophilic amino acid residues on a protein's surface, such as the ε-amino group of lysine. The attached tetrahydrofuran moiety can modify the properties of the protein, for example, by potentially improving its solubility, stability, or pharmacokinetic profile. The chiral nature of the tag could also introduce specific interactions with biological systems. Research in this area would focus on optimizing reaction conditions in aqueous buffers and studying the impact of the modification on protein function.

Table 3: Reactivity of this compound with Common Functional Groups

| Functional Group | Relative Reactivity | Typical Product |

|---|---|---|

| Primary Amine (-NH₂) | Very High | Amide |

| Secondary Amine (-NHR) | High | Amide |

| Alcohol (-OH) | Moderate | Ester |

| Thiol (-SH) | Moderate | Thioester |

| Water (H₂O) | Low (competing reaction) | Carboxylic Acid (hydrolysis) |

Advancements in Stereochemical Control and Green Chemistry Principles in its Utilization

The utility of this compound is fundamentally linked to its stereochemistry. The primary method for ensuring high enantiopurity relies on the synthesis of its precursor, (R)-tetrahydrofuran-2-carboxylic acid. This is often achieved through the chiral resolution of the racemic acid using a chiral resolving agent, such as L-phenylalaninol, which forms diastereomeric salts that can be separated by crystallization. chemicalbook.com The subsequent conversion of the enantiopure acid to the acyl chloride, typically with reagents like thionyl chloride or oxalyl chloride, proceeds without affecting the stereocenter. Future advancements may focus on developing direct asymmetric syntheses of the tetrahydrofuran ring system, bypassing the need for classical resolution. organic-chemistry.orgacs.org

The utilization of this compound is also being viewed through the lens of green chemistry. Key principles include:

Atom Economy : While acylation reactions with thionyl chloride have poor atom economy, catalytic approaches to activate the parent carboxylic acid directly would be a greener alternative.

Renewable Feedstocks : The tetrahydrofuran core can be derived from biomass. For example, levulinic acid, a platform chemical from cellulose, can be catalytically converted to furanics, which are precursors to tetrahydrofuran derivatives. nih.gov This creates a sustainable pathway to the reagent.

Safety : Using this reagent in flow chemistry minimizes risks. unimi.it The ultimate goal is to replace hazardous reagents like acyl chlorides with safer, catalytically activated forms of the carboxylic acid, aligning with the core safety principle of green chemistry. acs.org

Table 4: Application of Green Chemistry Principles to the Synthesis and Use of this compound

| Green Chemistry Principle | Application & Future Direction |

|---|---|

| 1. Prevention | Designing syntheses to avoid waste, such as moving from stoichiometric to catalytic methods. |

| 2. Atom Economy | Developing catalytic acylations that avoid the formation of inorganic salt byproducts. |

| 5. Safer Solvents & Auxiliaries | Utilizing greener solvents like 2-MTHF, which can be derived from biomass itself. nih.gov |

| 7. Use of Renewable Feedstocks | Synthesizing the THF ring from bio-derived platform chemicals like furfural (B47365) or levulinic acid. nih.govresearchgate.net |

| 8. Reduce Derivatives | Employing chemoselective reactions that eliminate the need for protecting groups. acs.org |

| 12. Inherently Safer Chemistry | Adopting continuous flow processing to minimize the hazards associated with the reactive acyl chloride. unimi.it |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-tetrahydrofuran-2-carbonyl chloride, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via reaction of (R)-tetrahydrofuran-2-carboxylic acid with oxalyl chloride (ClCO)₂ in anhydrous conditions, typically under reflux in inert solvents like dichloromethane or toluene. Triethylamine is often added to scavenge HCl, improving yield . Optimization involves controlling stoichiometry (e.g., 2:1 molar ratios for transylidation reactions) and monitoring reaction progress via thin-layer chromatography (TLC) or ³¹P NMR for intermediate stabilization .

Q. How can enantiomeric purity be validated for this compound?

- Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) or polarimetry are standard methods. Nuclear Overhauser Effect (NOE) experiments in ¹H NMR or circular dichroism (CD) spectroscopy may confirm stereochemistry. Optical purity is critical for downstream applications in asymmetric synthesis, as noted in reagent specifications .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Due to its acyl chloride reactivity, use fume hoods, nitrile gloves, and splash goggles. Avoid water contact to prevent violent hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves) and neutralization of waste with ice-cold sodium bicarbonate are recommended. Safety data sheets emphasize respiratory protection and spill containment .

Advanced Research Questions

Q. How do structural features (e.g., torsion angles, delocalization) influence pyrolysis or reactivity in stabilized ylide systems?

- Methodology : X-ray crystallography reveals that synperiplanar alignment of the P=C–C=O moiety (torsion angles <5°) enhances delocalization, increasing thermal stability. For example, in compound 10 (derived from tetrahydrofuran-2-carbonyl chloride), a torsion angle of 0.7° promotes efficient alkyne formation during pyrolysis. Contrastingly, anti-periplanar geometries (e.g., 156.8° in compound 17) reduce reactivity .

Q. What analytical techniques resolve contradictions in reported reactivity data for derivatives of this compound?

- Methodology : Comparative ¹³C NMR coupling constants (²JCP) and IR carbonyl stretching frequencies (νC=O) differentiate electronic effects. For instance, delocalization in the P⁺–C–C–O⁻ system lowers νC=O by ~50 cm⁻¹ compared to non-conjugated analogs. Discrepancies in reaction yields (e.g., 30–60% for ylides) are addressed by solvent screening (THF vs. toluene) and temperature gradients .

Q. How does the tetrahydrofuran ring conformation affect stereoselectivity in cross-coupling reactions?

- Methodology : X-ray structures show that chair (tetrahydropyran) vs. planar (tetrahydrofuran) conformations influence equatorial vs. axial positioning of reactive groups. For (R)-configured derivatives, equatorial placement of the carbonyl group (as in compound 13) enhances nucleophilic attack selectivity in SN2 reactions, verified by NOESY correlations .

Key Considerations

- Contradictions : Variability in pyrolysis efficiency (e.g., compound 10 vs. 17) arises from crystallographic differences, necessitating pre-reaction conformational analysis .

- Safety : MedChemExpress emphasizes that validation for medical use is incomplete; applications should prioritize research-grade handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.